
1-(10-Methylundecyl)-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, isododecylphenoxy- is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a benzene ring substituted with an isododecylphenoxy group. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, isododecylphenoxy- typically involves the reaction of benzene with isododecylphenol under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with isododecylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of benzene, isododecylphenoxy- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same fundamental reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques.
Types of Reactions:
Oxidation: Benzene, isododecylphenoxy- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of phenolic compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of isododecylcyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products:
Oxidation: Phenolic compounds.
Reduction: Isododecylcyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, isododecylphenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzene, isododecylphenoxy- involves its interaction with various molecular targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, while the isododecylphenoxy group can interact with hydrophobic regions of lipid bilayers. These interactions can affect the function of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
- Benzene, dodecylphenoxy-
- Benzene, nonylphenoxy-
- Benzene, octylphenoxy-
Comparison: Benzene, isododecylphenoxy- is unique due to the presence of the isododecyl group, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This makes it more effective in applications requiring strong hydrophobic interactions, such as in surfactants and lubricants. Additionally, the isododecyl group can influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68039-01-0 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-21(2)14-9-6-4-3-5-7-10-15-22-16-13-19-24(20-22)25-23-17-11-8-12-18-23/h8,11-13,16-21H,3-7,9-10,14-15H2,1-2H3 |
InChI Key |
RSSGZIQBGCIYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

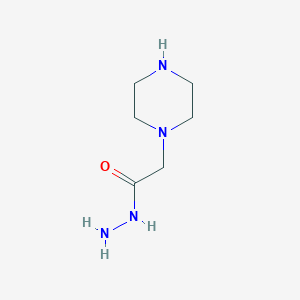
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

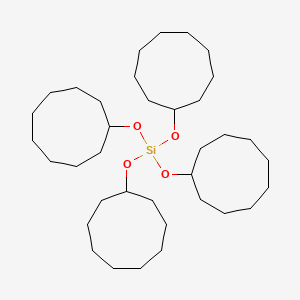
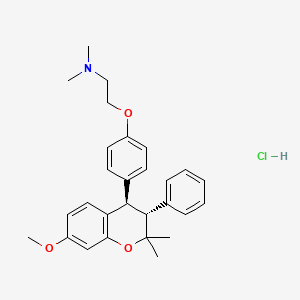
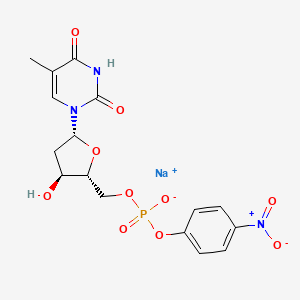

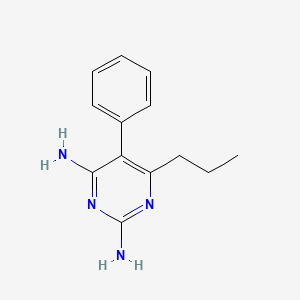


![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
